

Environmental Fate and Persistence of Cartap Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Cartap hydrochloride	
Cat. No.:	B6595328	Get Quote

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Introduction

Cartap hydrochloride is a nereistoxin analogue insecticide used to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and tea.[1][2] Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an indepth overview of the current scientific knowledge regarding the hydrolysis, photolysis, soil metabolism, and bioaccumulation of Cartap hydrochloride. All quantitative data are summarized in structured tables, and detailed experimental methodologies from cited studies are provided. Visual diagrams are included to illustrate key degradation pathways and experimental workflows.

Chemical and Physical Properties

Cartap hydrochloride is the hydrochloride salt of Cartap, with the chemical name S,S'-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride.[2] It is a colorless, crystalline, and slightly hygroscopic solid with a slight odor.[3] Its high water solubility (approximately 200 g/L at 25°C) is a key factor influencing its environmental mobility.[3]

Environmental Fate and Persistence



The environmental persistence of **Cartap hydrochloride** is influenced by a combination of abiotic and biotic degradation processes. It is generally considered to be non-persistent in the environment due to its susceptibility to hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of **Cartap hydrochloride**, particularly in neutral to alkaline aqueous environments. The molecule is stable under acidic conditions (pH 3-4) but hydrolyzes in neutral or alkaline solutions. The primary hydrolysis product is nereistoxin, which is itself a naturally occurring insecticidal substance.

Table 1: Hydrolysis of Cartap Hydrochloride

рН	Temperature (°C)	Half-life (DT50)	Reference
7	25	10 minutes	
Acidic (3-4)	Not Specified	Stable	
Neutral/Alkaline	Not Specified	Hydrolyzed	

Experimental Protocol: Hydrolysis Rate Determination (General)

While a specific detailed protocol for **Cartap hydrochloride** was not available in the searched literature, a general approach based on OECD Guideline 111 for "Hydrolysis as a Function of pH" would involve:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance Addition: Add a known concentration of radiolabeled or non-radiolabeled **Cartap hydrochloride** to each buffer solution in the dark and at a constant temperature (e.g., 25°C).
- Sampling: Collect samples from each solution at various time intervals.
- Analysis: Analyze the concentration of Cartap hydrochloride and its degradation products in the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).



 Data Analysis: Determine the rate of hydrolysis and the half-life at each pH level by plotting the concentration of Cartap hydrochloride versus time.

Photolysis

Photodegradation is a rapid route of dissipation for **Cartap hydrochloride**, especially when exposed to direct sunlight on surfaces such as soil and plant leaves.

Table 2: Photodegradation of Cartap Hydrochloride

Medium	Light Source	Half-life (DT₅o)	Reference
On inert surfaces/leaves	Light	4 to 6 hours	
Soil surface	Rapid photo degradation	8 hours to 1 day	
Aqueous solution (paddy water)	Sunlight	Rapid degradation	_

Experimental Protocol: Photolysis Study (General)

A typical experimental setup for determining the photolysis rate, based on general principles, would involve:

- Sample Preparation: Prepare an aqueous solution of **Cartap hydrochloride** of a known concentration in a photochemically transparent vessel.
- Light Source: Irradiate the sample with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control for temperature.
- Control: Maintain a control sample in the dark to account for any degradation not due to photolysis.
- Sampling: Collect samples from both the irradiated and control vessels at specific time intervals.



- Analysis: Quantify the concentration of Cartap hydrochloride in the samples using a validated analytical method like HPLC.
- Quantum Yield Calculation: If a chemical actinometer is used concurrently, the quantum yield can be calculated to estimate the efficiency of the photochemical degradation.

Metabolism in Soil

The primary mechanism for the degradation of **Cartap hydrochloride** in soil is microbial metabolism. In sterile soil, the compound shows little to no degradation, indicating the crucial role of microorganisms. The rate of degradation can be influenced by soil type, with faster degradation observed in more biologically active soils like volcanic ash compared to alluvial clay.

Table 3: Soil Metabolism of Cartap Hydrochloride

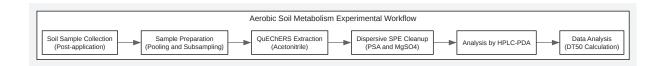
Soil Condition	Half-life (DT₅o)	Reference
Soil Surface (with photodegradation)	8 hours to 1 day	
General Soil (field)	Residues not detected after 10-15 days	

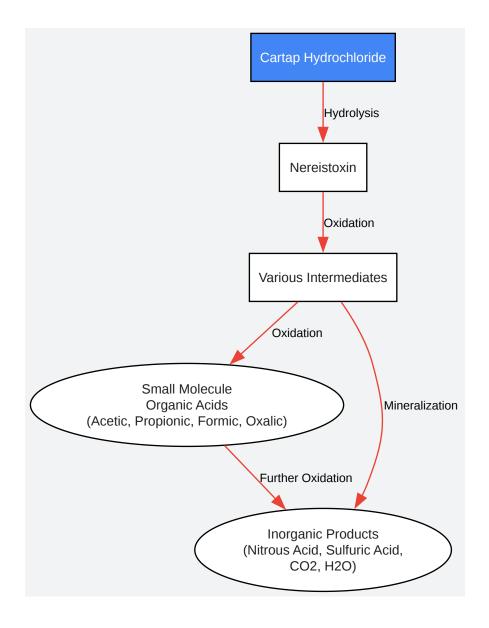
Experimental Protocol: Aerobic Soil Metabolism Study (Based on a study on brinjal)

- Soil Collection and Treatment: Collect soil samples from the experimental plot. Following the final spray application of **Cartap hydrochloride** to the crop, collect soil samples at specified intervals (e.g., 0, 1, 3, 5, 7, 10, and 15 days).
- Sample Preparation: Pool soil from replicates, mix thoroughly, and take a representative subsample for analysis.
- Extraction: Extract Cartap hydrochloride residues from the soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with reagents like PSA sorbent and anhydrous magnesium sulfate.



- Analysis: Analyze the final extract for Cartap hydrochloride concentration using HPLC with a suitable detector (e.g., PDA detector).
- Data Analysis: Calculate the dissipation rate and the half-life (DT₅₀) of Cartap hydrochloride in the soil under the specific field conditions.





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